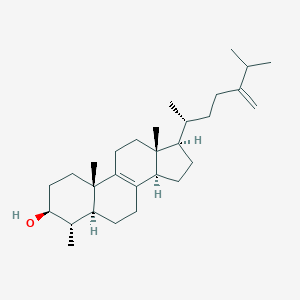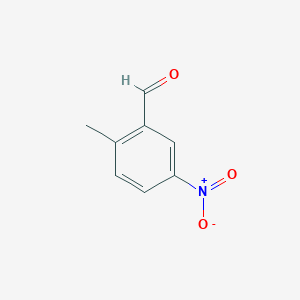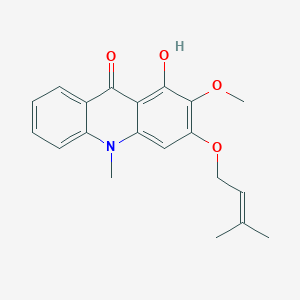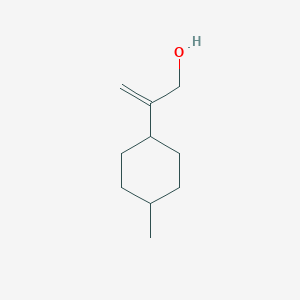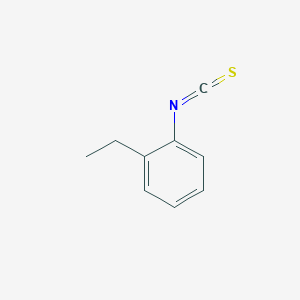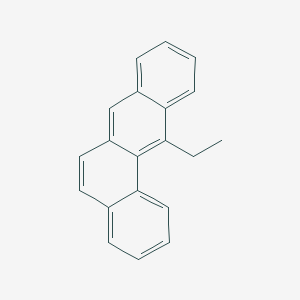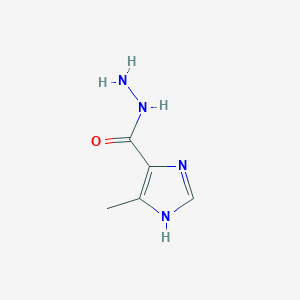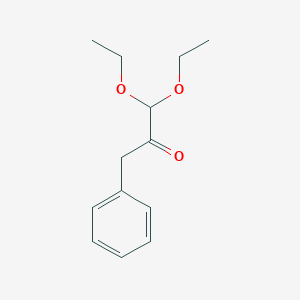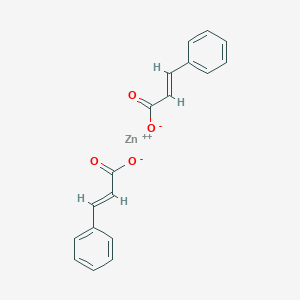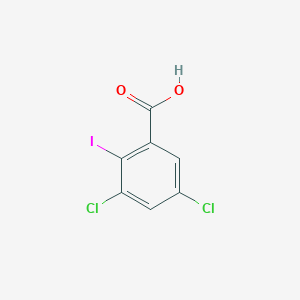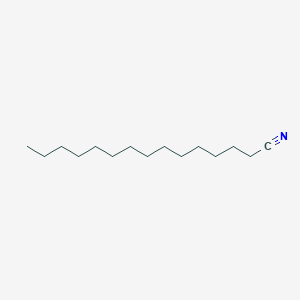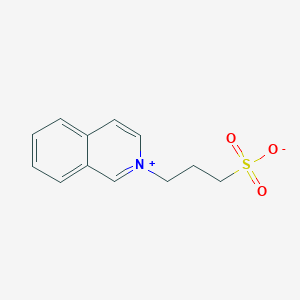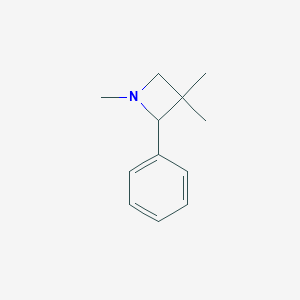
1,3,3-Trimethyl-2-phenylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-phenylazetidine is a cyclic compound that belongs to the class of azetidines. It is a chiral molecule that has two enantiomers, (R)-1,3,3-trimethyl-2-phenylazetidine and (S)-1,3,3-trimethyl-2-phenylazetidine. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
1,3,3-Trimethyl-2-phenylazetidine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, 1,3,3-trimethyl-2-phenylazetidine has been investigated for its insecticidal properties. In material science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Mechanism Of Action
The mechanism of action of 1,3,3-trimethyl-2-phenylazetidine is not fully understood. However, studies have suggested that this compound may act as a ligand for certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor. It may also inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
Biochemical And Physiological Effects
Studies have shown that 1,3,3-trimethyl-2-phenylazetidine has various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In insect studies, 1,3,3-trimethyl-2-phenylazetidine has been shown to have insecticidal properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3,3-trimethyl-2-phenylazetidine in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.
Future Directions
There are several future directions for research on 1,3,3-trimethyl-2-phenylazetidine. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its insecticidal properties further and develop new insecticides based on this compound. Additionally, more research is needed to understand the mechanism of action of 1,3,3-trimethyl-2-phenylazetidine and its potential interactions with other compounds.
Synthesis Methods
The synthesis of 1,3,3-trimethyl-2-phenylazetidine can be achieved through several methods. One of the most common methods is the reaction between phenylacetonitrile and 1,3-dimethyl-2-bromo-2-propene in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain 1,3,3-trimethyl-2-phenylazetidine.
properties
CAS RN |
15451-12-4 |
|---|---|
Product Name |
1,3,3-Trimethyl-2-phenylazetidine |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-phenylazetidine |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
WLVWNPNOSQINKC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
Canonical SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
synonyms |
1,3,3-Trimethyl-2-phenylazetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



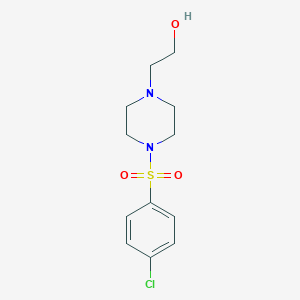
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
